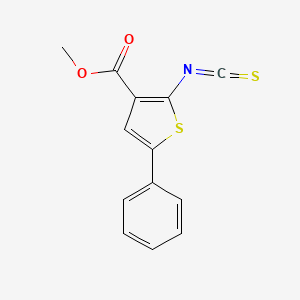
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a methoxybenzoyl group, a piperazine ring, an oxazole ring, and a carbonitrile group, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxybenzoyl chloride with piperazine to form 4-(2-methoxybenzoyl)piperazine.
Oxazole Ring Formation: The next step involves the cyclization of the intermediate with an appropriate reagent to form the oxazole ring. This can be achieved through the reaction of the intermediate with a suitable nitrile and aldehyde under acidic or basic conditions.
Final Coupling: The final step involves coupling the oxazole intermediate with m-tolyl isocyanide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-hydroxybenzoyl derivatives, while reduction of the carbonitrile group can produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It can be used in assays to investigate the activity of enzymes or receptors.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as neurotransmitter receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to neurotransmitter receptors. The oxazole ring and carbonitrile group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-(2-Hydroxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(p-tolyl)oxazole-4-carbonitrile: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
The unique combination of functional groups in 5-(4-(2-Methoxybenzoyl)piperazin-1-yl)-2-(m-tolyl)oxazole-4-carbonitrile provides it with distinct chemical reactivity and biological activity compared to its analogs. The presence of the methoxy group can influence its solubility and interaction with biological targets, while the m-tolyl group can affect its binding affinity and specificity.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique properties
Propiedades
IUPAC Name |
5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-16-6-5-7-17(14-16)21-25-19(15-24)23(30-21)27-12-10-26(11-13-27)22(28)18-8-3-4-9-20(18)29-2/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNQFWBESNHFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2756344.png)
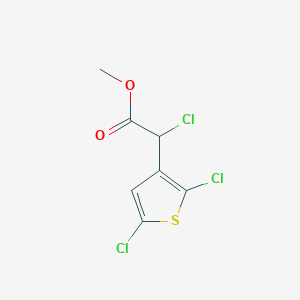
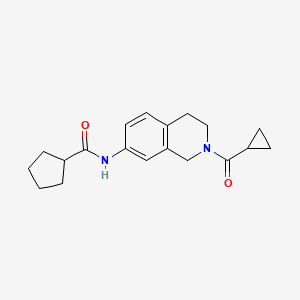
![3-(3-fluoro-4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2756349.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2756354.png)
![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)
![4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2756356.png)
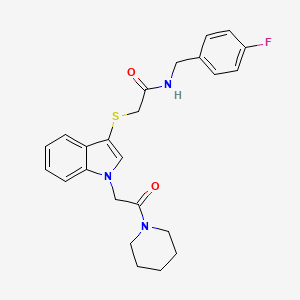
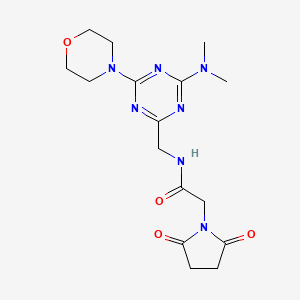
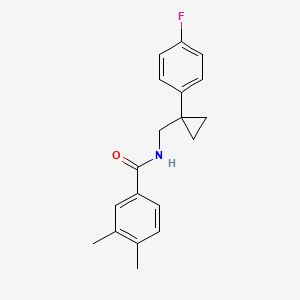
![Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2756364.png)
![3,4,5-triethoxy-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)
